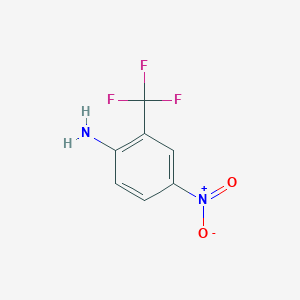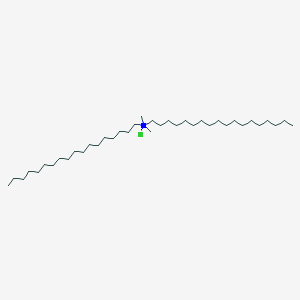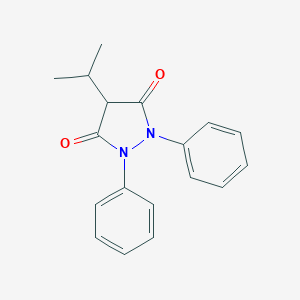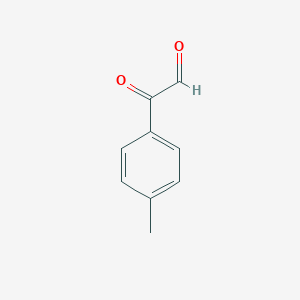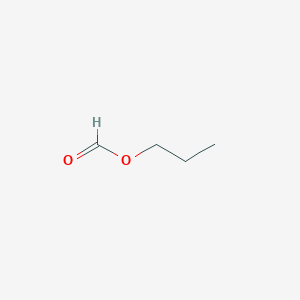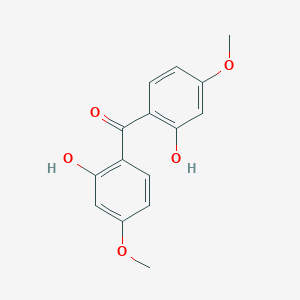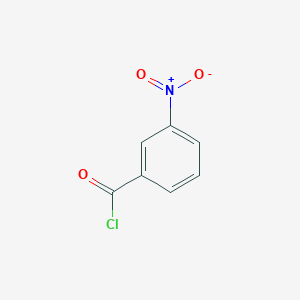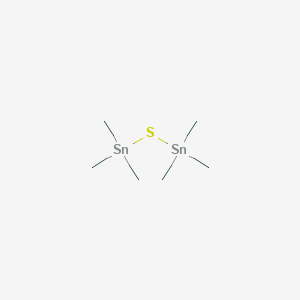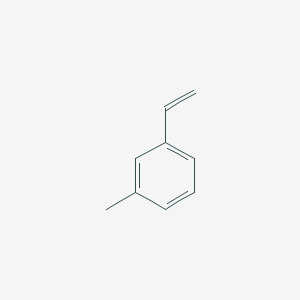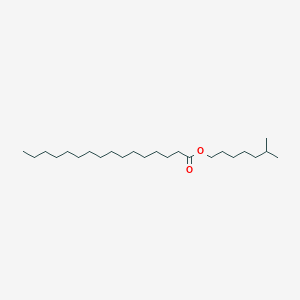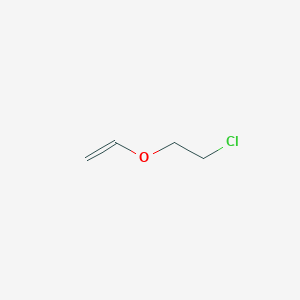![molecular formula C16H34N2O2 B089741 Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 106-09-2](/img/structure/B89741.png)
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
描述
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is a chemical compound with the molecular formula C16H34N2O2. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by the presence of a long dodecyl chain and a hydroxyethyl group, which contribute to its unique chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- can be synthesized through a multi-step process involving the reaction of dodecanoic acid with ethanolamine. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained. The general reaction scheme is as follows:
Esterification: Dodecanoic acid reacts with ethanolamine to form an ester intermediate.
Amidation: The ester intermediate undergoes amidation with another molecule of ethanolamine to form the final product.
Industrial Production Methods
In industrial settings, the production of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and crystallization to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid derivatives.
Reduction: Formation of dodecylamines.
Substitution: Formation of substituted dodecanamides.
科学研究应用
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
作用机制
The mechanism of action of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to form micelles and emulsions, which are essential in various applications. The molecular targets include lipid bilayers and proteins, where it can alter membrane permeability and protein function.
相似化合物的比较
Similar Compounds
Lauramide MEA (N-(2-hydroxyethyl)dodecanamide): Similar structure but lacks the additional ethylamine group.
Cocamide MEA: Derived from coconut oil and ethanolamine, used as a surfactant.
Stearamide MEA: Contains a longer stearic acid chain, used in similar applications.
Uniqueness
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to its specific combination of a long dodecyl chain and a hydroxyethyl group, which provides distinct surfactant properties. This makes it particularly effective in forming stable emulsions and micelles, enhancing its utility in various industrial and scientific applications.
属性
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-12-17-14-15-19/h17,19H,2-15H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCRBGDMRPOYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059333 | |
| Record name | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106-09-2 | |
| Record name | N-[2-[(2-Hydroxyethyl)amino]ethyl]dodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanamide, N-(2-((2-hydroxyethyl)amino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


























体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
